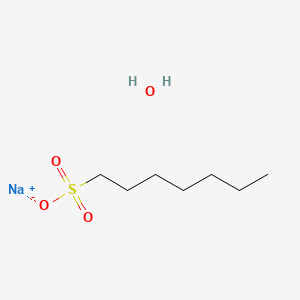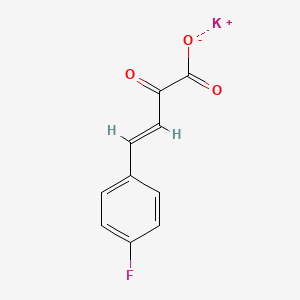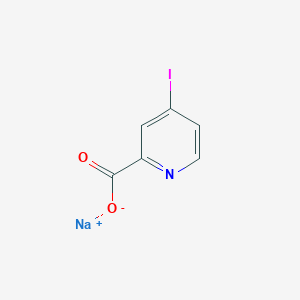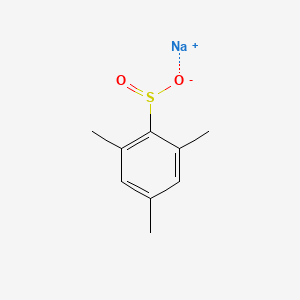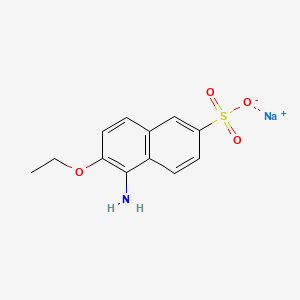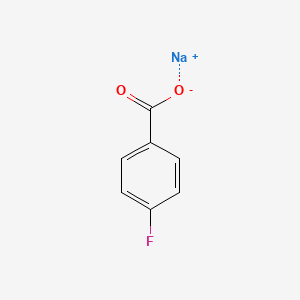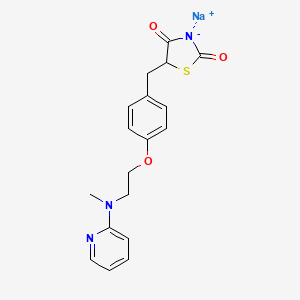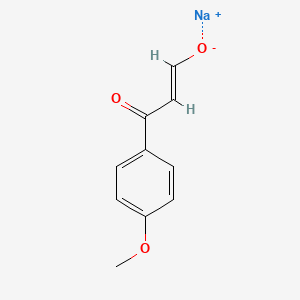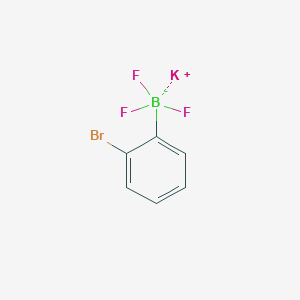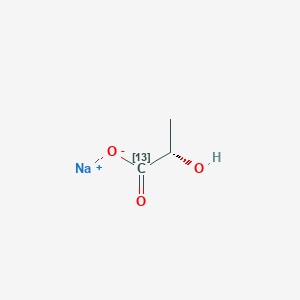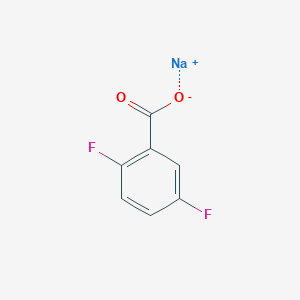
1-叔丁基-5-硝基-1H-吲唑-3-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-tert-Butyl-5-nitro-1H-indazol-3-amine is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry
科学研究应用
1-tert-Butyl-5-nitro-1H-indazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
生化分析
Biochemical Properties
1-tert-Butyl-5-nitro-1H-indazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phosphoinositide 3-kinase δ, an enzyme involved in cell growth, proliferation, and survival . The interaction between 1-tert-Butyl-5-nitro-1H-indazol-3-amine and phosphoinositide 3-kinase δ is crucial for its potential therapeutic effects, particularly in treating respiratory diseases . Additionally, this compound may also interact with other biomolecules, influencing various biochemical pathways.
Cellular Effects
1-tert-Butyl-5-nitro-1H-indazol-3-amine has notable effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines . These effects are mediated through the modulation of key signaling pathways, such as the PI3K/Akt pathway, which is critical for cell survival and proliferation . By affecting these pathways, 1-tert-Butyl-5-nitro-1H-indazol-3-amine can alter cellular metabolism and gene expression, leading to significant changes in cell function.
Molecular Mechanism
The molecular mechanism of action of 1-tert-Butyl-5-nitro-1H-indazol-3-amine involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, to exert its effects. For instance, it acts as an inhibitor of phosphoinositide 3-kinase δ, leading to the inhibition of downstream signaling pathways . This inhibition results in reduced cell proliferation and increased apoptosis in cancer cells . Additionally, 1-tert-Butyl-5-nitro-1H-indazol-3-amine may also influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-tert-Butyl-5-nitro-1H-indazol-3-amine can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 1-tert-Butyl-5-nitro-1H-indazol-3-amine remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of 1-tert-Butyl-5-nitro-1H-indazol-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing tumor growth and improving respiratory function . At higher doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1-tert-Butyl-5-nitro-1H-indazol-3-amine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may affect the metabolism of phosphoinositides, which are critical for cell signaling and membrane dynamics . By modulating these pathways, 1-tert-Butyl-5-nitro-1H-indazol-3-amine can alter cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 1-tert-Butyl-5-nitro-1H-indazol-3-amine within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters and binding proteins, facilitating its uptake and distribution . Once inside the cells, it can localize to various cellular compartments, influencing its activity and function.
Subcellular Localization
1-tert-Butyl-5-nitro-1H-indazol-3-amine exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and the modulation of cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-5-nitro-1H-indazol-3-amine typically involves the nitration of 1-tert-butyl-1H-indazole followed by amination. One common method includes the use of tert-butyl nitrite and a suitable nitrating agent under controlled conditions to introduce the nitro group. The subsequent amination can be achieved using ammonia or an amine source under appropriate conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 1-tert-Butyl-5-nitro-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or other oxidized derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products Formed:
Aminated derivatives: Formed through reduction of the nitro group.
Oxidized derivatives: Formed through oxidation reactions.
Substituted derivatives: Formed through nucleophilic substitution.
作用机制
The mechanism of action of 1-tert-Butyl-5-nitro-1H-indazol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or interfere with signaling pathways, contributing to its therapeutic potential .
相似化合物的比较
1-tert-Butyl-1H-indazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-1H-indazole: Lacks the tert-butyl group, affecting its solubility and biological activity.
1-tert-Butyl-3-amino-1H-indazole: Similar structure but different functional groups, leading to varied reactivity and applications
Uniqueness: 1-tert-Butyl-5-nitro-1H-indazol-3-amine is unique due to the presence of both the tert-butyl and nitro groups, which confer distinct chemical and biological properties. This combination allows for specific interactions in biological systems and provides versatility in synthetic applications .
属性
IUPAC Name |
1-tert-butyl-5-nitroindazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-11(2,3)14-9-5-4-7(15(16)17)6-8(9)10(12)13-14/h4-6H,1-3H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRMRQYUTQBZMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
